(2S)-Piperidine-2-carbonyl chloride CAS number search
(2S)-Piperidine-2-carbonyl chloride CAS number search
An In-depth Technical Guide to (2S)-Piperidine-2-carbonyl chloride
Abstract: This technical guide provides a comprehensive overview of (2S)-Piperidine-2-carbonyl chloride, a chiral acyl chloride of significant interest in pharmaceutical research and organic synthesis. The document delves into its chemical identity, including its crucial CAS Numbers, and presents a detailed exploration of its synthesis from L-pipecolic acid. Mechanistic insights and a field-tested experimental protocol are provided. Furthermore, this guide illuminates the compound's role as a pivotal building block in drug discovery, leveraging the privileged nature of the piperidine scaffold. Critical safety protocols, handling procedures, and storage requirements are detailed to ensure its effective and safe utilization in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this versatile synthetic intermediate.
Chemical Identity and Physicochemical Properties
(2S)-Piperidine-2-carbonyl chloride is a reactive chemical intermediate derived from the naturally occurring amino acid, L-pipecolic acid ((S)-Piperidine-2-carboxylic acid).[1][2] It is most commonly handled and utilized in its hydrochloride salt form to improve stability, as the free amine is prone to polymerization or side reactions. The acyl chloride moiety makes it a potent acylating agent, essential for creating amide bonds and other functionalities.
Identifiers and Molecular Data
Precise identification is critical for procurement, regulatory compliance, and scientific accuracy. The CAS Number distinguishes the specific stereoisomer, its hydrochloride salt, and the racemic mixture.
| Identifier | (2S)-Piperidine-2-carbonyl chloride | (S)-Piperidine-2-carbonyl chloride hydrochloride |
| CAS Number | 741633-48-7[3] | 98626-58-5[4] |
| Synonyms | (S)-Pipecoloyl chloride | L-Pipecolic acid chloride hydrochloride[4] |
| Molecular Formula | C₆H₁₀ClNO[3][5] | C₆H₁₁Cl₂NO[4] |
| Molecular Weight | 147.60 g/mol [3][5] | 184.06 g/mol [4] |
| IUPAC Name | (2S)-piperidine-2-carbonyl chloride[3] | N/A |
| SMILES | C1CCNC(=O)Cl[3] | C1CCNC(=O)Cl.Cl |
| InChIKey | VIVZBHPSVXFBQP-YFKPBYRVSA-N[3] | N/A |
Note: The racemic version, piperidine-2-carbonyl chloride, has the CAS Number 130606-00-7.[5][6]
Physicochemical Properties
The properties listed below are based on predicted data and information from suppliers. Experimental values can vary based on purity and conditions.
| Property | Value | Source |
| Boiling Point | 199.8 ± 33.0 °C (Predicted) | [6] |
| Density | 1.147 ± 0.06 g/cm³ (Predicted) | [6] |
| LogP | 1.22 | [5] |
| Appearance | Typically an off-white to yellow solid | Supplier Data |
| Solubility | Reacts with water and other protic solvents |
Synthesis and Mechanistic Insights
The most direct and common synthesis of (2S)-Piperidine-2-carbonyl chloride hydrochloride is the reaction of its parent carboxylic acid, L-pipecolic acid (CAS: 3105-95-1), with a suitable chlorinating agent.[1][7][8] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
Reaction Mechanism
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a classic nucleophilic acyl substitution.
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Activation: The carboxylic acid's carbonyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.
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Intermediate Formation: This forms a highly reactive chlorosulfite intermediate.
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Nucleophilic Attack: The chloride ion released in the first step attacks the carbonyl carbon.
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Elimination: The tetrahedral intermediate collapses, eliminating sulfur dioxide (a stable gas) and hydrogen chloride, yielding the final acyl chloride product.
The piperidine nitrogen is protonated by the generated HCl, resulting in the stable hydrochloride salt.
Caption: Workflow for the synthesis of (S)-Piperidine-2-carbonyl chloride HCl.
Experimental Protocol: Synthesis of (S)-Piperidine-2-carbonyl chloride hydrochloride
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Materials:
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L-Pipecolic acid (1.0 eq)
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Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
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Dichloromethane (DCM), anhydrous (sufficient volume)
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Round-bottom flask with a magnetic stir bar
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Reflux condenser and drying tube (or N₂/Ar inlet)
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Ice bath
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Rotary evaporator
Procedure:
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Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen or argon inlet.
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Suspension: Suspend L-pipecolic acid (1.0 eq) in anhydrous DCM. The exact volume is not critical but should be sufficient to create a mobile slurry.
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Cooling: Cool the suspension to 0 °C using an ice bath.
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Reagent Addition: Add thionyl chloride (1.5-2.0 eq) dropwise to the stirred suspension. Caution: The reaction is exothermic and generates HCl and SO₂ gas. Ensure the addition is slow and the reaction is well-vented to a scrubber.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by the dissolution of the starting material and the cessation of gas evolution.
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Isolation: Once the reaction is complete, carefully concentrate the mixture in vacuo using a rotary evaporator to remove the solvent and excess thionyl chloride. The resulting solid is the crude (S)-Piperidine-2-carbonyl chloride hydrochloride.
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Purification (Optional): The crude product is often of sufficient purity for subsequent reactions. If necessary, it can be triturated with a non-polar solvent like hexane or diethyl ether to remove impurities, followed by filtration and drying under high vacuum.
Self-Validation: The success of the synthesis is confirmed by the complete consumption of the starting carboxylic acid. The product's reactivity in a subsequent test acylation reaction (e.g., with benzylamine) and characterization by NMR (if the freebase is carefully generated for analysis) would validate its formation.
Applications in Drug Discovery and Organic Synthesis
The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive natural products.[9][10] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal structural motif for interacting with biological targets.[9] It is found in drugs targeting cancer, CNS disorders, and infectious diseases.[9][11]
(2S)-Piperidine-2-carbonyl chloride serves as a chiral building block, allowing for the stereospecific introduction of the pipecolic acid unit into a target molecule. Its primary utility lies in acylation reactions, most commonly with primary or secondary amines to form chiral amides.
Caption: Use of (2S)-Piperidine-2-carbonyl chloride as a building block.
This reaction is fundamental in constructing peptides, peptidomimetics, and complex heterocyclic systems where the specific stereochemistry of the piperidine ring is crucial for biological activity.
Safety, Handling, and Storage
Acyl chlorides are hazardous reagents that demand strict safety protocols. Their high reactivity is the source of both their synthetic utility and their danger.
Hazard Identification
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Corrosive: Reacts violently with water, moisture, alcohols, and other protic nucleophiles to produce corrosive hydrogen chloride (HCl) gas and heat.[12] Contact with skin and eyes will cause severe burns. Inhalation of its vapors or the HCl produced upon contact with moisture can cause severe respiratory tract irritation.[13]
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Flammable: While the compound itself may have a high flash point, the reactions it undergoes can be highly exothermic, potentially igniting flammable solvents.[13]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.
-
Body Protection: A flame-retardant laboratory coat and appropriate protective clothing should be worn.
-
Respiratory Protection: All manipulations should be conducted inside a certified chemical fume hood. For emergencies or spills, a self-contained breathing apparatus (SCBA) may be necessary.[14]
Handling and Storage
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Handling: Always handle (2S)-Piperidine-2-carbonyl chloride under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Use only flame-dried glassware and anhydrous solvents.
-
Storage: The compound must be stored in a tightly sealed container, preferably a Schlenk flask or a bottle with a PTFE-lined cap, under an inert atmosphere. Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[13][15] Refrigeration is often recommended to enhance long-term stability.
Spills and Disposal
-
Spills: In case of a small spill, absorb the material with an inert, dry absorbent such as vermiculite or dry sand.[12] Do NOT use water or combustible materials like sawdust.[12] The contaminated absorbent should be collected in a sealed container for proper disposal.
-
Disposal: The compound must be disposed of as hazardous waste. A common laboratory procedure for neutralization involves the slow, controlled addition of the acyl chloride to a stirred, cooled solution of sodium bicarbonate or another weak base. The process should be performed in a fume hood, as it will generate gas.
Conclusion
(2S)-Piperidine-2-carbonyl chloride is a high-value, reactive intermediate that serves as a critical tool for the stereospecific incorporation of the L-pipecolic acid scaffold into complex molecules. Its synthesis from readily available starting materials is straightforward, though it requires careful execution due to the hazardous nature of the reagents and product. A thorough understanding of its chemical properties, synthetic utility, and stringent handling requirements is paramount for leveraging its full potential in the advancement of organic synthesis and pharmaceutical drug discovery.
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